molecular formula C7H7F3O2 B1352823 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione CAS No. 30923-69-4

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1352823
CAS RN: 30923-69-4
M. Wt: 180.12 g/mol
InChI Key: LTTCLMXHNACGKU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a chemical compound with the CAS Number: 30923-69-4 . It has a molecular weight of 180.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.

Scientific Research Applications

Synthesis of Fluorinated Derivatives

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is utilized in the synthesis of various fluorinated derivatives. Song and Zhu (2001) explored the synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, demonstrating the versatility of 1,3-diketones in producing fluorinated compounds (Song & Zhu, 2001).

Applications in Organic Synthesis

This compound is a key reactant in organic synthesis processes. Nenajdenko et al. (2000) demonstrated its use in the Knoevenagel condensation, leading to Diels–Alder cycloadducts, showcasing its role in the creation of complex organic structures (Nenajdenko et al., 2000).

Isosteric Applications

The isosteric properties of cyclopentane-1,3-diones, similar in structure to 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, have been studied. Ballatore et al. (2011) researched cyclopentane-1,3-diones as a novel isostere for the carboxylic acid functional group, highlighting its potential applications in medicinal chemistry (Ballatore et al., 2011).

Spectroscopic Applications

1-(9-Ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, a derivative of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, has been applied as a spectroscopic fluorescent probe. Ortyl et al. (2014) evaluated its performance in monitoring cationic photopolymerization processes, demonstrating its utility in real-time monitoring applications (Ortyl et al., 2014).

Chemical Reactions and Synthesis

Usachev (2011) reported the first nucleophilic addition of acetylide to 1,3-diketonate anions derived from 1-aryl-4,4,4-trifluorobutane-1,3-diones, providing insights into new chemical reactions and synthesis pathways (Usachev, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCLMXHNACGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458289
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione

CAS RN

30923-69-4
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VA Kokorekin, SV Neverov, VN Kuzina, VA Petrosyan - Molecules, 2020 - mdpi.com
In this article, we demonstrate how an original effective “metal-free” and “chromatography-free” route for the synthesis of 3-thiocyanatopyrazolo[1,5-a]pyrimidines has been developed. It …
Number of citations: 13 www.mdpi.com
M Volgraf, BD Sellers, Y Jiang, G Wu… - Journal of medicinal …, 2016 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is a Na + and Ca 2+ permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. NMDARs are …
Number of citations: 92 pubs.acs.org
VA Kokorekin, VM Khodonov, SV Neverov… - Russian Chemical …, 2021 - Springer
A convenient stepwise synthesis of substituted 3-thiocyanatopyrazolo[1,5-a]pyrimidines under mild conditions using available reagents and solvents was proposed. A number of these …
Number of citations: 14 link.springer.com
MI MUTHUPPALANIAPPAN, SI VISWANADHA… - ic.gc.ca
Inhibiteurs du canal calcique activé par libération du calcium (calcium release-activated calcium/CRAC), leurs procédés de fabrication, des compositions pharmaceutiques les …
Number of citations: 2 www.ic.gc.ca

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